molecular formula C12H11ClN2O3 B2612093 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one CAS No. 1022597-48-3

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2612093
CAS No.: 1022597-48-3
M. Wt: 266.68
InChI Key: QKECZVKFNFHGST-UHFFFAOYSA-N
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Description

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one is a substituted cyclohexenone derivative characterized by a chloro group at position 2, a 4-nitrophenylamino substituent at position 3, and a ketone at position 1. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which influence the compound’s reactivity, solubility, and intermolecular interactions, particularly hydrogen bonding and π-π stacking . This compound is structurally related to enaminones, a class of molecules with applications in medicinal chemistry and organic synthesis due to their conjugated system and diverse substitution patterns .

Properties

IUPAC Name

2-chloro-3-(4-nitroanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-12-10(2-1-3-11(12)16)14-8-4-6-9(7-5-8)15(17)18/h4-7,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKECZVKFNFHGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 2-chlorocyclohex-2-en-1-one with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The nitrophenylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The chloro group can undergo nucleophilic substitution, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The table below compares 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one with analogs differing in substituents on the phenyl ring or cyclohexenone backbone:

Compound Name Substituents (R) Molecular Weight Melting Point (°C) Key Electronic/Functional Properties
2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one 4-NO₂-C₆H₄ 289.68 (calc.) Not reported Strong electron-withdrawing nitro group; enhances electrophilicity at α,β-unsaturated ketone
2-Chloro-3-((4-methoxyphenyl)amino)cyclohex-2-en-1-one 4-OCH₃-C₆H₄ 277.74 (calc.) Not reported Electron-donating methoxy group; increases solubility in polar solvents
3-((5-Chloro-2-hydroxyphenyl)amino)-5-(4-chlorophenyl)cyclohex-2-en-1-one 5-Cl-2-OH-C₆H₃, 4-Cl-C₆H₄ 350.21 (calc.) Not reported Dual halogen substituents; enhanced lipophilicity and potential for halogen bonding
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one 3-CF₃-C₆H₄ 289.69 Not reported Strongly electron-withdrawing CF₃ group; hydrophobic character
3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one 4-F-3-NO₂-C₆H₃ 250.23 Not reported Synergistic electron-withdrawing effects (NO₂ + F); potential for nitro-fluoro interactions

Hydrogen Bonding and Crystallography

  • The nitro group in 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one can act as both a hydrogen-bond acceptor (via nitro oxygen) and a weak donor (via N–H), influencing crystal packing. This contrasts with methoxy-substituted analogs, where the oxygen atom primarily serves as a hydrogen-bond acceptor .
  • Evidence from related cyclohexenones (e.g., 5,5-dimethyl derivatives in ) suggests that bulky substituents like CF₃ or multiple halogens disrupt hydrogen-bond networks, leading to amorphous solids or lower melting points .

Biological Activity

2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound features a cyclohexene core with a chloro substituent and a nitrophenyl amino group, which contribute to its reactivity and possible applications in medicinal chemistry and agrochemicals.

  • Molecular Formula : C₁₂H₁₁ClN₂O₃
  • Molecular Weight : Approximately 252.69 g/mol
  • Structure : The presence of the chloro group and the nitrophenyl moiety enhances its chemical reactivity, making it a subject of interest for various biological studies.

Biological Activities

Research indicates that compounds similar to 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Antitumor Potential : Similar compounds have shown promise in inhibiting tumor growth, indicating that 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one may also have anticancer properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial in regulating various biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited significant antimicrobial activity against several bacterial strains.
AntitumorDemonstrated potential in inhibiting cell proliferation in cancer cell lines.
Enzyme InhibitionShowed effectiveness as an enzyme inhibitor, impacting metabolic pathways.

The mechanisms by which 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, leading to alterations in cellular signaling pathways.

Synthesis and Structural Variations

The synthesis of 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-en-1-one can be achieved through various chemical reactions involving cyclohexene derivatives and nitrophenyl amines. Structural variations among similar compounds can affect their biological activity significantly.

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Chloro-3-(phenylamino)cyclohex-2-enoneSimilar cyclohexene core; lacks nitro groupSimpler structure may yield different biological activity
3-Amino-cyclohexene derivativesContains amino groups but varies in substituentsPotentially less reactive due to absence of chloro group
4-NitrophenolAromatic ring with nitro group; lacks cyclohexene structureWell-studied for its toxicity and industrial applications

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